Comparative Cyclization Yield
The 5-methyl substituent in the target compound influences synthetic yield during pyrrole ring formation relative to the unsubstituted dimethyl 1H-pyrrole-2,4-dicarboxylate analog. While the target compound's exact yield is not reported in accessible primary literature, class-level data from structurally related pyrrole-2,4-dicarboxylates synthesized via Knorr-type condensations indicate that alkyl substitution at position 5 generally reduces cyclization efficiency due to steric hindrance during ring closure .
| Evidence Dimension | Synthetic yield of pyrrole-2,4-dicarboxylate core |
|---|---|
| Target Compound Data | Not reported in accessible primary literature; inferred to be lower than 48% based on substituent effects |
| Comparator Or Baseline | Dimethyl 1H-pyrrole-2,4-dicarboxylate (CAS 2818-07-7): 48% isolated yield |
| Quantified Difference | Inferred reduction in yield due to 5-methyl steric hindrance |
| Conditions | Knorr-type cyclization (Cu₂O/1,10-phenanthroline catalyst, 100°C, 2 h) |
Why This Matters
Procurement decisions must account for synthetic accessibility; the 5-methyl analog is anticipated to require more rigorous reaction optimization or larger-scale starting material investments to achieve comparable isolated yields, impacting cost-per-gram calculations.
